molecular formula C12H14N2O2S B4623358 3-ethyl-5-methyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide

Cat. No. B4623358
M. Wt: 250.32 g/mol
InChI Key: IVVPADXQTCSZDL-UHFFFAOYSA-N
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Description

Isoxazole derivatives, including compounds similar to "3-ethyl-5-methyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide," are notable for their diverse chemical and biological properties. They play a crucial role in medicinal chemistry, agriculture, and materials science due to their structural versatility and reactivity.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cyclization reactions, starting from readily available precursors such as carboxylic acids, amides, or hydroxylamine. For example, Martins et al. (2002) described the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which could be related to the synthetic pathway for the compound , highlighting the versatility of isoxazole synthesis strategies【Martins et al., 2002】(https://consensus.app/papers/synthesis-3methylisoxazole-5carboxamides-martins/84f2e54319f35b84ab037dda680e8f3f/?utm_source=chatgpt).

Molecular Structure Analysis

Isoxazole rings, as found in "3-ethyl-5-methyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide," exhibit planarity that contributes to their molecular stability and potential for π-π interactions. The substitution pattern on the isoxazole ring can significantly influence its electronic properties and molecular geometry, as discussed by Köysal et al. (2005) for N-substituted pyrazoline derivatives, providing insights into how substituents affect molecular structure【Köysal et al., 2005】(https://consensus.app/papers/nsubstituted-35diphenyl2pyrazoline1thiocarboxamides-köysal/6217fa45e62552d2bdb26c5951a032f1/?utm_source=chatgpt).

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents' nature and position. Yu et al. (2009) explored the chemoselective nucleophilic chemistry of isoxazole-dicarboxamides, which may shed light on the reactivity of the compound of interest towards different chemical reagents【Yu et al., 2009】(https://consensus.app/papers/3arylthiomethylisoxazole45dicarboxamides-chemistry-yu/d087f88654355e1ebb52cb54d2b20572/?utm_source=chatgpt).

Physical Properties Analysis

The physical properties of isoxazole derivatives, including melting point, solubility, and crystal structure, are influenced by the nature and position of substituents on the isoxazole ring. The study by Kiyani et al. (2015) on the synthesis and spectroscopic investigation of α,β-unsaturated isoxazol-5(4H)-ones provides valuable information on how structural variations can affect these properties【Kiyani et al., 2015】(https://consensus.app/papers/nbromosuccinimide-nbspromoted-synthesis-αβunsaturated-kiyani/e2326725b0e55ef8897648627ca037d9/?utm_source=chatgpt).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of functional groups, are critical for understanding the behavior of isoxazole derivatives in chemical syntheses and their interactions with biological targets. The work of Singh et al. (2022) on the regioselective synthesis of thiazoles via cyclization might provide insight into similar strategies for manipulating isoxazole compounds to achieve desired chemical properties【Singh et al., 2022】(https://consensus.app/papers/synthesis-45disubstituted-thiazoles-cyclization-singh/3a38f185cfbe51c998ae5d223bf0ba75/?utm_source=chatgpt).

Scientific Research Applications

Synthesis and Characterization of Polyamides

Polyamides synthesized from 1-methyl-4,5-imidazoledicarboxylic acid and various aliphatic diamines exhibit good thermal stability, solubility in a wide range of solvents, and amorphous nature due to intramolecular hydrogen bonding, without significant intermolecular hydrogen bonding. These properties suggest potential applications in materials science for developing new polymers with specific thermal and solubility characteristics (Bouck & Rasmussen, 1993).

Novel Thiazolopyrimidines with Molluscicidal Properties

The synthesis of new thiazolopyrimidines demonstrates a facile method for obtaining compounds with potential applications in controlling mollusc populations, which could be relevant in agricultural and environmental science for managing pests (El-Bayouki & Basyouni, 1988).

Antitumor Activity of Imidazotetrazines

The synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one and its potential as a broad-spectrum antitumor agent highlights the importance of chemical compounds in developing new therapeutic agents. The mechanism involving the prodrug modification and potential activation pathway offers insights into novel antitumor drug design (Stevens et al., 1984).

Synthesis of Thiazolopyrimidines and Related Compounds

The synthesis of various thiazolopyrimidines and their derivatives, including thiazolodipyrimidines and heterocyclothiazolopyrimidines, indicates a rich area of research in heterocyclic chemistry. These compounds could have applications in developing new materials or pharmaceuticals with specific properties (Sherif et al., 1993).

Chemoselective Synthesis of Thiazoles

The chemoselective synthesis of thiazoles through the mediation of Lawesson's reagent offers a versatile approach to introducing various functional groups into thiazoles, which could be useful in material science, pharmaceuticals, and organic synthesis for creating compounds with tailored properties (Kumar et al., 2013).

properties

IUPAC Name

3-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-10-11(8(2)16-14-10)12(15)13-7-9-5-4-6-17-9/h4-6H,3,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVPADXQTCSZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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